3-(3-Bromophenyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives as Core Structures in Organic Synthesis
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic and medicinal chemistry. researchgate.netnih.govnih.gov Its prevalence is a testament to its unique combination of structural and chemical properties. As a saturated heterocycle, the piperidine ring possesses a flexible, three-dimensional chair-like conformation that allows its substituents to be precisely oriented in space. researchgate.net This structural flexibility is crucial for interacting with the complex surfaces of biological targets like enzymes and receptors. researchgate.net
In organic synthesis, piperidine and its derivatives are invaluable building blocks. nih.govmdpi.com Their synthesis has been a subject of extensive research, leading to a vast arsenal (B13267) of chemical methods for their construction and functionalization, including hydrogenation of pyridine (B92270) precursors, intramolecular and intermolecular cyclizations, and multicomponent reactions. nih.govmdpi.com The nitrogen atom imparts basicity and nucleophilicity, making it a key handle for chemical modification. Furthermore, its presence can significantly influence the pharmacokinetic properties of a molecule, such as solubility, membrane permeability, and metabolic stability, making it a highly desirable feature in drug design. researchgate.net
The significance of the piperidine core is underscored by its presence in a wide array of natural products, particularly alkaloids like piperine, and in numerous approved pharmaceuticals across more than twenty therapeutic classes. researchgate.netnih.govnih.gov This widespread application highlights the role of the piperidine scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, thereby serving as a robust starting point for the development of novel therapeutic agents. researchgate.netatamanchemicals.com
Overview of Aryl-Substituted Piperidine Systems in Contemporary Chemical Endeavors
The introduction of an aryl substituent onto the piperidine ring creates the arylpiperidine scaffold, a structural motif of immense importance in contemporary chemical research, particularly in drug discovery. rsc.orgnih.gov This combination marries the conformational flexibility and favorable pharmacokinetic properties of the piperidine ring with the electronic and steric characteristics of an aromatic system. nih.gov The aryl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition at biological targets.
Arylpiperidine derivatives have been successfully developed as potent and selective ligands for a wide range of receptors and transporters in the central nervous system (CNS). The position of the aryl group on the piperidine ring (e.g., 2-aryl, 3-aryl, or 4-aryl) profoundly influences the molecule's biological activity and selectivity. nih.govsci-hub.seacs.org For instance, 4-arylpiperidines are found in potent opioid receptor antagonists, while other substitution patterns are explored for their activity on dopamine (B1211576), serotonin, and glycine (B1666218) transporters. sci-hub.seresearchgate.netnih.gov
The synthesis of these systems is an active area of research, with methods ranging from classical cross-coupling reactions (e.g., Suzuki and Heck couplings) on pyridine precursors followed by reduction, to more innovative strategies involving radical migrations and stereoselective carbolithiation reactions. rsc.orgacs.org The ability to control the stereochemistry at the point of substitution is a key challenge and a major focus of synthetic efforts, as different stereoisomers often exhibit vastly different pharmacological profiles. nih.gov The ongoing development of novel arylpiperidine-based compounds underscores their role as a versatile and fruitful scaffold for creating new chemical entities with tailored biological functions. researchgate.net
Rationale for Focused Investigation on 3-Arylpiperidine Architectures
The 3-arylpiperidine framework has garnered specific and intensive research interest due to its prevalence in compounds exhibiting significant activity at key neurological targets. acs.orgsemanticscholar.org Since the 1980s, this particular architecture has been a focal point for the development of agents targeting dopaminergic systems, which are implicated in conditions such as schizophrenia, Parkinson's disease, and depression. acs.orgsemanticscholar.org A prime example is Preclamol, or 3-(3-hydroxyphenyl)-N-propylpiperidine (3-PPP), which was identified as a selective dopamine D2-like autoreceptor agonist. semanticscholar.org
The rationale for focusing on the 3-aryl substitution pattern stems from several key observations:
Unique Pharmacological Profiles: The 3-positional isomer often confers a distinct pharmacological profile compared to its 2- and 4-substituted counterparts. sci-hub.se This specific arrangement of the aryl group relative to the piperidine nitrogen allows for a unique set of interactions with receptor binding pockets, leading to high affinity and selectivity for targets like dopamine and glycine transporters (GlyT1). nih.govsemanticscholar.org
Modulation of CNS Activity: Compounds based on the 3-arylpiperidine scaffold have demonstrated the ability to act as potent antipsychotics, antidepressants, and anticonvulsants. semanticscholar.orgarabjchem.org For example, novel 3-amido-3-aryl-piperidines have been discovered as a potent class of GlyT1 inhibitors, which are being investigated for their potential to treat the cognitive and negative symptoms of schizophrenia by modulating glutamatergic neurotransmission. nih.gov
Synthetic Accessibility and Diversity: The development of synthetic routes to 3-arylpiperidines allows for systematic exploration of structure-activity relationships (SAR). acs.orgsemanticscholar.org By modifying the substituents on both the aryl ring and the piperidine nitrogen, chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The investigation of a compound like 3-(3-Bromophenyl)piperidine, for instance, provides a synthetically valuable handle (the bromo group) for further chemical diversification through cross-coupling reactions, enabling the creation of a library of analogues for biological screening. mdpi.comevitachem.com
This focused investigation is driven by the repeated success of the 3-arylpiperidine core in generating potent and selective neuroactive agents, making it a highly attractive and promising architecture for the discovery of next-generation therapeutics. acs.orgsemanticscholar.org
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)piperidine |
InChI |
InChI=1S/C11H14BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |
InChI Key |
RUWGKFBBZYOBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Bromophenyl Piperidine and Analogues
Retrosynthetic Analysis Strategies for the 3-(3-Bromophenyl)piperidine Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound scaffold, three primary disconnection strategies are considered.
This strategy involves the formation of the Carbon-Nitrogen (C-N) bond as a key step in the synthetic sequence. Retrosynthetically, this translates to disconnecting the bond between the nitrogen of the piperidine (B6355638) ring and an adjacent carbon or, more commonly, the bond between the nitrogen and the aryl group in N-arylpiperidine analogs. While this compound itself is a secondary amine, this disconnection is highly relevant for the synthesis of its N-protected or N-substituted derivatives, which are common intermediates.
The forward synthesis would typically involve the N-arylation of a pre-existing piperidine ring. Well-established methods for this transformation include the Buchwald-Hartwig and Ullmann coupling reactions, which utilize transition metal catalysts like palladium or copper to form the C-N bond between an aryl halide and an amine. tandfonline.com For instance, a protected 3-bromopiperidine (B33930) could be coupled with a suitable aryl partner, or conversely, a piperidine derivative could be coupled with an aryl halide.
A highly effective strategy involves creating the crucial C-C bond that links the piperidine ring at its 3-position to the bromophenyl group. This approach offers the advantage of joining two pre-functionalized cyclic structures.
One of the most advanced methods for this disconnection is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org In this approach, a dihydropyridine (B1217469) derivative undergoes a carbometalation reaction with an arylboronic acid, such as (3-bromophenyl)boronic acid. acs.orgsnnu.edu.cn This method not only forms the desired C-C bond but can also establish the stereochemistry at the C-3 position, yielding enantioenriched 3-aryl-tetrahydropyridines which can be subsequently reduced to the corresponding piperidines. nih.govacs.org
Another powerful strategy relies on radical-mediated reactions. A 1,4-aryl migration can be induced in specifically designed precursors, such as N-allylarylsulfonamides, to form the 3-arylpiperidine skeleton. acs.org This sequence involves a xanthate addition followed by a radical cascade that results in the transfer of the aryl group to the desired position, ultimately yielding the 3-arylpiperidine after hydrolysis. acs.orgbeilstein-journals.org
Table 1: Comparison of C-C Bond Formation Strategies
| Method | Key Reagents | Catalyst | Key Features | Citation |
|---|---|---|---|---|
| Asymmetric Reductive Heck | Dihydropyridine, Arylboronic Acid | Rhodium complex | High yield and enantioselectivity; access to chiral piperidines. | nih.govacs.orgsnnu.edu.cn |
| Radical 1,4-Aryl Migration | N-Allylarylsulfonamide, Xanthate | Dilauroyl peroxide (initiator) | Forms C-C bond via radical cascade; suitable for complex scaffolds. | acs.orgbeilstein-journals.org |
The placement of the bromine atom on the phenyl ring is critical. Retrosynthetically, this can be achieved in two ways: by starting with a molecule that already contains the bromine in the meta position or by introducing it at a later stage of the synthesis.
Starting with a pre-brominated precursor is the most common and direct approach. For example, using 3-bromobenzaldehyde (B42254) or a derivative thereof ensures the correct regiochemistry from the outset. Many synthetic routes, including those involving Wittig reactions followed by cyclization, begin with such materials. acs.org
Alternatively, the bromine can be introduced via electrophilic aromatic substitution on a phenylpiperidine precursor. However, this approach presents a regioselectivity challenge. The piperidine ring, being an activating, ortho-, para-directing group, would preferentially direct the incoming electrophile (Br+) to the ortho and para positions of the phenyl ring. Achieving meta-bromination would require specialized conditions or the use of blocking groups to deactivate the ortho and para positions, making this a less straightforward strategy. Photochemical bromination using N-bromosuccinimide (NBS) has been shown to be effective for various aromatic compounds, but controlling the regioselectivity for a meta product in this specific context remains a significant challenge. researchgate.net
Direct Synthesis Approaches for this compound
Direct synthesis involves constructing the heterocyclic piperidine ring as a key step, with the 3-(3-bromophenyl) substituent already in place on one of the acyclic precursors.
The formation of the six-membered piperidine ring is a cornerstone of many synthetic plans. Intramolecular reactions are particularly efficient for this purpose.
Intramolecular cyclization offers an efficient means to construct the piperidine ring from a linear precursor. A prominent example is the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination. organic-chemistry.orgnih.gov This reaction utilizes a precursor like 1-(3-aminopropyl)vinylarene, where the arene is the 3-bromophenyl group. In the presence of a specific rhodium catalyst, the terminal amino group adds to the vinyl group in an anti-Markovnikov fashion to directly form the this compound ring system. nih.govresearchgate.net This method is notable for its high yields and control of regiochemistry. nih.gov
Another approach involves a multi-step sequence beginning with a nucleophilic reaction between a precursor like ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide, followed by an intramolecular cyclization under basic conditions. patsnap.com The resulting cyclic intermediate can then be reduced to furnish the 3-(4-bromophenyl)piperidine (B3029733) scaffold. A similar strategy could be adapted using meta-substituted starting materials to access the target compound. patsnap.com
Table 2: Examples of Intramolecular Cyclization Methods for 3-Arylpiperidines
| Method | Precursor Type | Catalyst/Reagent | Key Transformation | Citation |
|---|---|---|---|---|
| Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarene | [Rh(COD)(DPPB)]BF4 | Anti-Markovnikov addition of amine to alkene. | organic-chemistry.orgnih.govresearchgate.net |
| Nucleophilic Substitution & Cyclization | Ester with an amino-alkyl halide | Base (e.g., NaH, K2CO3) | Formation of a linear intermediate followed by ring closure. | patsnap.com |
Ring-Closure Reactions for Piperidine Core Construction
Intermolecular Annulation Reactions
The construction of the piperidine ring system can be achieved through intermolecular annulation, a powerful strategy where two or more molecules combine to form a cyclic structure in a single operation. These cascade reactions are prized for their efficiency and ability to rapidly build molecular complexity from simple starting materials. mdpi.com While direct synthesis of this compound via a single, specific intermolecular annulation is not prominently documented, the principles are demonstrated in the synthesis of analogous and more complex heterocyclic systems.
For instance, cascade annulation reactions have been developed for preparing complex fused heterocyclic structures under metal-free conditions. nih.gov One such reaction involves a 1,4-Michael addition followed by an intermolecular cascade annulation to form dihydrobenzo[b] nih.govrsc.orgnaphthyridines fused with a pyrrolidinetrione. nih.govrsc.org Another approach utilizes a silver-catalyzed [3+2] annulation of nitrones with isocyanides to produce 1,2,4-oxadiazolidin-5-one derivatives as single diastereomers. organic-chemistry.org These examples showcase the potential of annulation strategies to construct N-heterocycles. Conceptually, a [3+3] annulation approach, combining a three-carbon synthon with a three-atom synthon containing the nitrogen, could be envisioned for the formation of the piperidine ring. The development of such a direct annulation for 3-arylpiperidines remains an area of synthetic interest.
Stereoselective Formation of the 3-Substituted Piperidine Stereocenter
Creating the chiral center at the C3 position of the piperidine ring with high stereocontrol is crucial for developing enantiomerically pure pharmaceutical agents. Both diastereoselective and enantioselective strategies have been successfully employed.
Diastereoselective Synthesis Protocols
Diastereoselective methods are effective for controlling the relative stereochemistry of multiple chiral centers in the piperidine ring.
One notable method is the iron(III) chloride (FeCl₃)-catalyzed cyclization of ζ-amino allylic alcohol derivatives. acs.orgorganic-chemistry.org This eco-friendly approach yields cis-2,6-disubstituted piperidines with high diastereoselectivity. The reaction proceeds through a thermodynamic epimerization of the initially formed product, which is induced by the iron catalyst, leading to the accumulation of the most stable cis-isomer. acs.orgorganic-chemistry.org The reaction tolerates various substituents and has been shown to be effective for N-tosyl protected substrates, affording diastereomeric ratios of up to >99/1. organic-chemistry.org
Another powerful strategy involves the diastereoselective epoxidation of highly substituted tetrahydropyridine (B1245486) precursors. acs.org Subsequent regioselective ring-opening of the resulting epoxides by various nucleophiles allows for the introduction of diverse functionalities, yielding densely substituted piperidinol products with excellent stereocontrol. acs.org For certain tetrahydropyridines, high diastereoselectivity is achieved through hydrogen bond-directed epoxidation using an in-situ generated reagent. acs.org
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|---|
| Intramolecular Cyclization | FeCl₃·6H₂O | ζ-Amino allylic alcohols | Thermodynamic equilibration to the most stable cis-isomer. | Up to >99:1 (cis/trans) | acs.orgorganic-chemistry.org |
| Directed Epoxidation | In situ generated peracid | Substituted tetrahydropyridines | Hydrogen-bond directed epoxidation enforces high facial selectivity. | High diastereoselectivity | acs.org |
| Petasis-Ferrier Rearrangement | TMSCl / Microwave | Imino enol ethers | Mild microwave conditions for enol ether formation followed by acid-induced cyclization. | Excellent diastereoselectivity for 2,6-syn piperidin-4-ones | gla.ac.uk |
Enantioselective Synthesis Strategies
Accessing single enantiomers of 3-substituted piperidines often relies on asymmetric catalysis or biocatalysis.
A highly effective enantioselective method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgsnnu.edu.cn This approach couples arylboronic acids with phenyl pyridine-1(2H)-carboxylate, a dihydropyridine derivative, to generate 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. organic-chemistry.org A subsequent reduction step furnishes the desired enantioenriched 3-arylpiperidine. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating ethers, halides, esters, and nitriles. acs.org This strategy has been applied in the formal syntheses of bioactive molecules like Preclamol and Niraparib. nih.govacs.org
Chemo-enzymatic dearomatization of pyridines offers another powerful route. nih.gov This strategy combines chemical synthesis with biocatalysis. A key step involves a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. nih.gov This method has been used to synthesize both enantiomers of the antipsychotic drug Preclamol in high yield and enantiomeric excess. nih.gov
| Method | Catalyst/Enzyme | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acids | Highly regio- and enantioselective carbometalation of a dihydropyridine. | Up to 96% ee | acs.orgorganic-chemistry.org |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase (EneIRED) | Activated Pyridinium (B92312) Salts / Tetrahydropyridines | One-pot biocatalytic cascade for asymmetric reduction. | ≥96% ee | nih.gov |
| Pd-Catalyzed C-N Cross-Coupling / Biocatalysis | Transaminase (e.g., ATA-302) | Racemic aldehyde surrogates | Dynamic kinetic resolution provides enantiopure piperidine precursors. | High ee | researchgate.net |
Introduction of the 3-Bromophenyl Moiety
The final key transformation is the introduction of the 3-bromophenyl group onto the piperidine scaffold. This is typically accomplished through transition metal-catalyzed cross-coupling reactions or direct arylation approaches.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) on Halogenated Piperidine Precursors
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgchemie-brunschwig.ch This reaction is widely used due to the stability and low toxicity of the boron reagents. chemie-brunschwig.ch For the synthesis of this compound, this could involve coupling a piperidine-based organoboron reagent with 1,3-dibromobenzene (B47543) or, conversely, coupling 3-bromophenylboronic acid with a 3-halopiperidine derivative. Cobalt-catalyzed Suzuki-Miyaura couplings between alkyl bromides and arylboronic esters have also been developed, expanding the toolbox for C(sp²)-C(sp³) bond formation. nih.gov
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. chemie-brunschwig.chorganic-chemistry.org Negishi couplings are known for their high reactivity and functional group tolerance. chemie-brunschwig.ch Automated workflows have been developed for Negishi couplings, allowing for the high-throughput synthesis of C(sp³)-enriched molecules by coupling diverse alkylzinc reagents with (hetero)aryl halides. acs.org
| Coupling Reaction | Catalyst | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppb)Cl₂) | Organoboron Reagent + Organic Halide | Stable reagents, mild conditions, high functional group tolerance. | libretexts.orgchemie-brunschwig.chacs.org |
| Suzuki-Miyaura | Cobalt(II) halides / Phenoxy-imine ligands | Alkyl Bromide + Arylboronic Ester | Utilizes first-row transition metals, supports radical intermediates. | nih.gov |
| Negishi | Palladium or Nickel complexes (e.g., Pd-PEPPSI-IPentCl) | Organozinc Reagent + Organic Halide | High reactivity, broad scope, amenable to automation. | organic-chemistry.orgacs.orgacs.org |
Direct Arylation Approaches
Direct arylation via C–H activation represents a more atom-economical approach, as it avoids the pre-functionalization of the piperidine ring. nih.gov
Significant progress has been made in the palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidines. rsc.orgorgsyn.org This method allows for the direct formation of 3-arylpiperidines. The selectivity between arylation at the β-position versus the more conventional α-position can be controlled by the choice of phosphine (B1218219) ligand; flexible biarylphosphine ligands favor the desired β-arylation. rsc.org
Ruthenium-catalyzed C–H activation has also been employed for the direct arylation of saturated N-heterocycles. nih.govnih.gov These methods often require a directing group on the piperidine nitrogen to guide the catalyst to the desired C–H bond. For instance, a pyridine-based directing group can facilitate selective mono-arylation at the α-position of the piperidine ring when coupled with arylboronate esters. nih.govnih.gov While this has been primarily demonstrated for α-arylation, the development of directing groups for selective β-arylation is an active area of research. Regio- and stereoselective Pd-catalyzed C-H arylation has also been achieved using an aminoquinoline auxiliary at the C(3) position to direct arylation to the C(4) position. researchgate.net
Synthesis via Precursors and Strategic Transformations
The synthesis of 3-arylpiperidines, including this compound, often leverages precursors that are strategically transformed into the final saturated heterocyclic structure. Key methods involve the reduction of corresponding pyridine (B92270) derivatives or the coupling of piperidine rings with aryl groups.
Catalytic Hydrogenation and Reduction Strategies from Pyridine Derivatives
A prevalent and efficient pathway to 3-arylpiperidines is the reduction of a pre-functionalized pyridine ring. This approach benefits from the wide availability of substituted pyridine starting materials.
The dearomatization of pyridines is a powerful method for synthesizing highly functionalized piperidines. chemistryviews.org Because the direct dearomatization of pyridine is a high-energy process, a common strategy is to first activate the pyridine ring by converting it into a pyridinium salt. nih.gov This activation facilitates nucleophilic addition and subsequent reduction. researchgate.net
Methods for dearomatization include:
Activation and Nucleophilic Addition : Pyridines can be activated by reaction with various electrophiles to form N-acyl, N-sulfonyl, or N-alkylpyridinium salts. mdpi.com These activated intermediates are then susceptible to attack by nucleophiles. For instance, copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates has been developed to produce 4-silylated 1,4-dihydropyridines, which can be further functionalized and reduced to piperidine derivatives. chemistryviews.org
Reductive Heck Reaction : A three-step process can yield enantioenriched 3-piperidines. This involves the partial reduction of pyridine, followed by a Rhodium-catalyzed asymmetric reductive Heck reaction with an aryl boronic acid, and a final reduction step to furnish the piperidine ring. nih.govsnnu.edu.cn
These dearomatization strategies highlight the versatility of using pyridine precursors to access complex piperidine structures through controlled addition and reduction sequences.
The direct hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. The primary challenge lies in achieving chemoselectivity, where the pyridine ring is reduced without affecting other functional groups, such as the bromine atom in 3-bromopyridine.
Various catalytic systems have been developed to address this challenge:
Platinum and Palladium Catalysts : Catalytic hydrogenation using platinum oxide (PtO₂) in glacial acetic acid under hydrogen pressure (50-70 bar) has been shown to reduce substituted pyridines to piperidines. researchgate.net Similarly, palladium on carbon (Pd/C) is a common catalyst, though reaction conditions must be carefully controlled to prevent dehalogenation. mdpi.comresearchgate.net The addition of additives like hydrochloric acid or triethylamine (B128534) can modulate the catalyst's activity and selectivity. mdpi.comresearchgate.net
Rhodium Catalysts : Rhodium-based catalysts are also effective for the hydrogenation of bromopyridine derivatives. mdpi.comresearchgate.net For instance, the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) to 4-(4-bromophenyl)piperidine (B1334083) was achieved with 98% yield using a Rh/C catalyst in methanol (B129727) with triethylamine under hydrogen pressure. chemicalbook.com
Rhodium-Catalyzed Transfer Hydrogenation : An alternative to using high-pressure hydrogen gas is transfer hydrogenation. A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture. liv.ac.ukresearchgate.net This method is highly chemoselective, yielding either piperidines or tetrahydropyridines depending on the substitution pattern on the pyridine ring. liv.ac.ukresearchgate.net
The choice of catalyst and reaction conditions is crucial for the successful and chemoselective synthesis of this compound from its pyridine precursor.
| Pyridine Precursor | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂ | Piperidine Derivatives | 82-96% | researchgate.net |
| Bromopyridine Derivatives | Pd/C, HCl | - | Hydrogenation | Bromopiperidines | - | mdpi.comresearchgate.net |
| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C, Et₃N | Methanol | 100 psi H₂, rt, 24h | 4-(4-bromophenyl)piperidine | 98% | chemicalbook.com |
| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂, Iodide anion, HCOOH-Et₃N | - | 40°C | Piperidines or Tetrahydropyridines | Good to Excellent | liv.ac.ukresearchgate.net |
Metal-Catalyzed N-Arylation of Piperidines
While the primary focus is on this compound, a C-arylated compound, it is relevant to discuss the synthesis of its structural isomers, N-arylpiperidines, which are also significant in medicinal chemistry. These are synthesized via metal-catalyzed cross-coupling reactions that form a bond between the piperidine nitrogen and an aryl group. tandfonline.com The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann-type coupling. tandfonline.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), representing a powerful tool for forming carbon-nitrogen bonds. wikipedia.org This reaction has been extensively developed to allow the coupling of a wide variety of amines and aryl partners under relatively mild conditions. wikipedia.org
For the synthesis of N-arylpiperidines, the reaction involves coupling piperidine with an aryl halide. tandfonline.com Key components of this reaction include:
Palladium Precatalyst : Various palladium sources can be used.
Ligand : The choice of phosphine ligand is critical for the reaction's success. Early systems used monodentate phosphines, but later generations introduced bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and bidentate phosphine ligands like BINAP and DDPF, which expanded the reaction's scope to include less reactive aryl chlorides and primary amines. tandfonline.comwikipedia.org
Base : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine. tandfonline.com
This methodology's wide functional group tolerance and applicability to diverse substrates have made it a cornerstone of modern synthetic chemistry for producing N-aryl heterocycles. tandfonline.comwikipedia.org
The Ullmann condensation, or Ullmann-type reaction, is a classic method for N-arylation that utilizes a copper catalyst. organic-chemistry.org The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder, which can limit its applicability to substrates with sensitive functional groups. organic-chemistry.orgresearchgate.net
The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. tandfonline.com Modern advancements have significantly improved the Ullmann-type coupling by introducing ligands that facilitate the catalytic cycle, allowing the reactions to proceed under much milder conditions. researchgate.net
Key developments include:
Use of Ligands : Ligands such as 1,10-phenanthroline (B135089) and various diamines can accelerate the reaction and lower the required temperature. tandfonline.com
Soluble Copper Catalysts : Using soluble copper(I) or copper(II) salts instead of copper powder improves reproducibility and efficiency. tandfonline.com
Greener Approaches : Recent research has focused on developing more sustainable protocols, including the use of recyclable heterogeneous catalysts and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
Chan-Lam Coupling Strategies
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful cross-coupling reaction for forming carbon-heteroatom bonds. organic-chemistry.org It typically involves the copper-mediated or catalyzed reaction of a boronic acid with an N-H or O-H containing compound. organic-chemistry.org This methodology offers a mild and convenient alternative to other transition metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. st-andrews.ac.ukacs.org The reaction can often be conducted at room temperature and is tolerant of atmospheric oxygen, enhancing its practical applicability. organic-chemistry.org
In the context of synthesizing N-aryl piperidines, the Chan-Lam coupling facilitates the direct linkage of an aryl group to the nitrogen atom of the piperidine ring. tandfonline.com The reaction couples piperidine or its derivatives with an appropriate arylboronic acid. tandfonline.com For the synthesis of N-(3-bromophenyl)piperidine, this would involve the reaction of piperidine with 3-bromophenylboronic acid.
Key features of the Chan-Lam coupling include:
Catalyst: Copper(II) acetate (B1210297) (Cu(OAc)₂) is the most commonly used copper source, though other copper salts can also be employed. acs.org The reaction can be run with stoichiometric or catalytic amounts of the copper reagent. organic-chemistry.org
Oxidant: The reaction is an oxidative coupling, and atmospheric oxygen often serves as the terminal oxidant to regenerate the active copper catalyst. organic-chemistry.org
Base and Solvent: The choice of base and solvent can be critical. Organic bases like triethylamine (Et₃N) or pyridine are frequently used, and common solvents include dichloromethane (B109758) (CH₂Cl₂) or methanol. acs.orgnih.gov
A late-stage functionalization approach highlights the utility of this reaction in medicinal chemistry, where a complex boronate ester intermediate, containing a β-aryl-β-amino acid scaffold, was successfully coupled with various NH-heterocycles, including piperidine. worktribe.com This demonstrates the reaction's tolerance for complex molecular architectures. worktribe.com While many Chan-Lam reactions focus on N-arylation of various heterocycles like imidazoles and benzimidazoles, the N-arylation of secondary amines like piperidine is also well-established. researchgate.netthieme-connect.com For instance, the coupling of piperidine with phenylboronic acid has been reported using a Janus copper catalyst in ethanol (B145695) with triethylamine, affording the N-arylated product in good yield. tandfonline.com
| Catalyst System | Arylating Agent | Base | Solvent | Conditions | Yield | Reference |
| Janus Copper Catalyst | Phenylboronic acid | Triethylamine | Ethanol | 60 °C, 16 h | 75% | tandfonline.com |
| Cu(OAc)₂·H₂O | NaBPh₄ | - | Acetonitrile | Room Temp, 24 h | 90% | tandfonline.com |
| CuI | 2-Bromophenylboronic acid | Et₃N | DMF | 100 °C | 82% | nih.gov |
This table presents examples of Chan-Lam coupling conditions for the N-arylation of piperidine and related amines.
Application of Zincke Imine Intermediates in N-Arylpiperidine Synthesis
A versatile and general strategy for accessing a wide range of N-(hetero)arylpiperidines utilizes Zincke imine intermediates. nih.govacs.org This method is based on a pyridine ring-opening and subsequent ring-closing sequence, allowing for significant diversity in both the piperidine core and the N-aryl substituent. scispace.comchemrxiv.org
The process begins with the activation of a substituted pyridine with a suitable reagent, such as 2,4-dinitrochlorobenzene (Zincke's reagent) or a triflic anhydride (B1165640) (Tf₂O), to form a pyridinium salt. chemrxiv.org This activated pyridinium salt then reacts with an amine, like dibenzylamine, to open the pyridine ring, yielding a glutaconaldehyde (B1235477) derivative or, more specifically, a Zincke imine intermediate. chemrxiv.org
This key intermediate can then undergo a ring-closing condensation with a (heteroaryl)aniline. researcher.life The final step involves the reduction of the resulting pyridinium salt, typically through hydrogenation, to furnish the desired N-(hetero)arylpiperidine derivative. nih.gov This strategy is particularly valuable as it enables the convergent coupling of complex fragments and is amenable to high-throughput experimentation (HTE) for the rapid generation of piperidine libraries. scispace.comresearcher.life
Pyridine Activation: Reaction of a substituted pyridine with an activating agent.
Ring-Opening: Nucleophilic attack by an amine to form a Zincke imine.
Ring-Closing: Condensation with a (heteroaryl)aniline to form a new N-arylpyridinium salt. chemrxiv.org
Reduction: Hydrogenation of the pyridinium salt to yield the final N-(hetero)arylpiperidine. nih.gov
This method provides broad access to piperidine derivatives because it allows for variation in the initial pyridine starting material (controlling C-substitution) and the aniline (B41778) used in the ring-closing step (controlling N-substitution). chemrxiv.org
Multi-Component Reaction Approaches for Piperidine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine rings.
One prominent example is the Petasis borono-Mannich (PBM) reaction . This three-component reaction involves the coupling of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. researchgate.netnih.gov When applied to the synthesis of piperidines, a bifunctional starting material, such as a dialdehyde (B1249045), can be used. nih.govscispace.com For instance, a polyhydroxy dialdehyde can react with an amine (like ammonia) and a vinylboronic acid in a Petasis-type condensation to construct the piperidine ring with high stereocontrol. nih.govscispace.com The versatility of the Petasis reaction allows for a wide range of amines, including piperidine and morpholine, and various aryl- and vinylboronic acids to be used, yielding diverse products. nih.govclockss.org
Another approach involves the one-pot, three-component reaction of an aromatic aldehyde, an amine, and a β-dicarbonyl compound like dimedone. researchgate.net This reaction, often catalyzed by an acid, leads to the formation of highly substituted piperidine derivatives in excellent yields. researchgate.net For example, the reaction of benzaldehyde, aniline, and ethyl acetoacetate (B1235776) can be catalyzed by phenylboronic acid to efficiently produce a functionalized piperidine. researchgate.net An environmentally benign version of this type of cyclo-condensation has been developed using an iron(III) catalyst in an aqueous micellar medium at room temperature. researchgate.net
| MCR Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Petasis-type | Polyhydroxy dialdehyde | Ammonia | Styrylboronic acid | Aqueous, RT | Iminocyclitols (piperidine core) | nih.gov, scispace.com |
| Petasis | Salicylaldehyde | Piperidine | Arylboronic acid | Thiourea organocatalyst | α-Amino-alcohols | nih.gov |
| Cyclo-condensation | Aromatic aldehyde | Aniline | Ethyl acetoacetate | Phenylboronic acid, MeCN, RT | Functionalized piperidines | researchgate.net |
| Cyclo-condensation | Amine | Formaldehyde | Dimedone | Fe(F₃CCO₂)₃, Aqueous micellar | Dispirosubstituted piperidines | researchgate.net |
This table summarizes various multi-component reactions used for the synthesis of piperidine derivatives.
Biocatalytic and Organocatalytic Methods for Stereocontrolled Synthesis
The synthesis of chiral piperidines is of paramount importance due to their prevalence in pharmaceuticals. nih.gov Biocatalytic and organocatalytic methods offer elegant solutions for achieving high stereocontrol under mild and sustainable conditions. nih.govukri.org
Biocatalytic approaches leverage the high selectivity of enzymes to produce enantiomerically pure compounds. researchgate.net A powerful chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.org This method can use a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- or 3,4-substituted piperidines. nih.gov Another biocatalytic route employs a multi-enzyme cascade combining ω-transaminases (ATAs) and imine reductases (IREDs) to synthesize chiral disubstituted piperidines from simple diketone precursors. manchester.ac.uk These enzymatic reactions offer high enantio- and regio-selectivity under benign, physiological conditions. nih.govacs.org
Organocatalysis uses small chiral organic molecules to catalyze asymmetric transformations. This field has provided numerous methods for the enantioselective synthesis of piperidine derivatives. For example, chiral secondary amines can catalyze cascade reactions to generate complex spiro-piperidine oxindole (B195798) derivatives with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov One such reaction is a Michael/aza-Henry/hemiaminalization cascade involving nitroalkenes, aldehydes, and ketimines. acs.orgnih.gov Similarly, organocatalyzed aza-Diels-Alder reactions can be employed in one-pot protocols to deliver ring-fused piperidine derivatives with multiple contiguous stereocenters. rsc.org These methods represent efficient ways to construct optically active piperidine scaffolds, which are highly sought after in drug discovery. mdpi.comresearchgate.net
Chemical Reactivity and Derivatization of 3 3 Bromophenyl Piperidine
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring of 3-(3-Bromophenyl)piperidine is a key functional group, exhibiting characteristic nucleophilicity and basicity. This allows for a variety of derivatization reactions at the nitrogen atom, leading to the formation of a wide range of functionalized molecules.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring can readily undergo N-alkylation with various alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Common alkylating agents include alkyl iodides and bromides. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. For instance, the N-alkylation of piperidine derivatives can be achieved by reacting them with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. researchgate.net
N-acylation is another fundamental transformation of the piperidine nitrogen. This reaction involves the introduction of an acyl group, typically from an acyl chloride or an acid anhydride (B1165640), to form an N-acylpiperidine, which is an amide. These reactions are generally high-yielding and can be performed under mild conditions, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. derpharmachemica.comcrunchchemistry.co.uk A relevant example is the acylation of (S)-3-phenylpiperidine with acetyl chloride in the presence of triethylamine and dichloromethane (B109758), which proceeds to give the corresponding N-acetyl derivative in high yield. Subsequent bromination of this N-acetylated compound has been reported to yield (S)-N-acetyl-3-(4-bromo-phenyl)piperidine, a close isomer of the compound of interest. mdpi.com
| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (S)-3-Phenylpiperidine | Acetyl Chloride | Triethylamine | Dichloromethane | (S)-N-Acetyl-3-phenylpiperidine | 92.1% | mdpi.com |
Formation of Amides, Carbamates, and Sulfonamides
Beyond simple acylation, the piperidine nitrogen can be incorporated into other important functional groups.
Amides: As mentioned, N-acylation leads to the formation of amides. The synthesis of amide derivatives is a cornerstone of medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. derpharmachemica.com
Carbamates: The reaction of this compound with chloroformates or other carbamoylating agents can yield N-substituted carbamates. This transformation is crucial for the synthesis of various pharmaceutical compounds and for the introduction of common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The synthesis of carbamates can be achieved through various methods, including the reaction of amines with isocyanates or via the Curtius rearrangement of acyl azides followed by trapping with an alcohol. nih.gov
Sulfonamides: The piperidine nitrogen can also react with sulfonyl chlorides to form sulfonamides. This functional group is a key component in a multitude of therapeutic agents. The reaction is typically carried out in the presence of a base. In a study focused on the synthesis of novel piperidine-3-carboxamide derivatives, a related transformation was demonstrated where (R)-piperidine-3-carboxylic acid was reacted with (3-bromophenyl)sulfonyl chloride to furnish the corresponding N-sulfonylated product. odu.edu
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| (R)-piperidine-3-carboxylic acid | (3-bromophenyl)sulfonyl chloride | (R)-1-((3-bromophenyl)sulfonyl)piperidine-3-carboxylic acid | 58% | odu.edu |
Quaternization Reactions
When the piperidine nitrogen is already substituted with an alkyl group (making it a tertiary amine), it can undergo a quaternization reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction, also known as the Menshutkin reaction, results in a permanently charged species. The stereochemistry of the quaternization of N-alkyl-4-phenylpiperidines has been a subject of study, indicating that the stereochemical outcome can be influenced by the nature of the alkylating agent and the solvent. nih.govresearchgate.net
Transformations Involving the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. For these transformations, the piperidine nitrogen is often protected, for example as a carbamate, to prevent interference with the catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis.
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, often an amine like triethylamine or piperidine. sci-hub.se This method allows for the direct introduction of an alkynyl group onto the phenyl ring of this compound, leading to the formation of a C(sp)-C(sp²) bond.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. An asymmetric variant of the Heck reaction has been utilized in the synthesis of the pharmaceutical agent Niraparib, which features a 3-phenylpiperidine (B1330008) core, highlighting the utility of such reactions on this class of compounds. nih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex + Phosphine (B1218219) ligand | Carbonates, Phosphates | Aryl-Aryl or Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd complex + Cu(I) salt | Amine (e.g., Triethylamine) | Aryl-Alkynyl |
| Heck | Alkene | Pd complex | Amine or Carbonate | Aryl-Vinyl |
Nucleophilic Aromatic Substitution on the Bromophenyl System
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the bromine atom) to activate the aromatic ring towards nucleophilic attack. lumenlearning.comlibretexts.org In the absence of such activating groups, extremely harsh conditions, such as high temperatures and pressures, or the use of very strong bases that can proceed via a benzyne (B1209423) intermediate, are often necessary. ncrdsip.com Therefore, direct displacement of the bromine atom on this compound by common nucleophiles under standard conditions is not a favored reaction pathway.
Metal-Halogen Exchange Reactions for Further Functionalization
The bromine atom on the phenyl ring of this compound serves as a prime site for metal-halogen exchange, a powerful reaction for creating carbon-carbon and carbon-heteroatom bonds. This transformation typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgethz.ch
The reaction proceeds via the formation of a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups onto the phenyl ring. The general mechanism is believed to involve the formation of an "ate-complex," although single-electron transfer pathways have also been proposed. wikipedia.org The rate of exchange is typically very fast, often exceeding the rates of competing side reactions like nucleophilic addition or proton transfer. harvard.edu The reactivity trend for halogens in this exchange is I > Br > Cl. wikipedia.org
For this compound, it is crucial to consider the reactivity of the piperidine nitrogen. The N-H proton is acidic and would be readily deprotonated by the organolithium reagent. To prevent this and other potential side reactions, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, before performing the metal-halogen exchange.
Table 1: Examples of Electrophiles for Quenching Aryllithium Intermediates
| Electrophile | Introduced Functional Group | Product Type |
|---|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Benzoic acid derivative |
| Aldehydes (e.g., R-CHO) | Secondary alcohol (-CH(OH)R) | Benzyl alcohol derivative |
| Ketones (e.g., R₂C=O) | Tertiary alcohol (-C(OH)R₂) | Benzyl alcohol derivative |
| Alkyl halides (e.g., R-X) | Alkyl group (-R) | Alkylbenzene derivative |
| Dimethylformamide (DMF) | Aldehyde (-CHO) | Benzaldehyde derivative |
Directed ortho-Metalation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, facilitating the removal of a nearby proton. baranlab.org
In the context of this compound, the application of DoM to the bromophenyl ring is complicated by the presence of the bromine atom. Metal-halogen exchange is an extremely rapid process, generally occurring much faster than C-H bond deprotonation (lithiation). harvard.edu Consequently, treatment of N-protected this compound with an organolithium base would overwhelmingly result in bromine-lithium exchange at the C-3' position rather than deprotonation at the C-2' or C-6' positions ortho to the piperidine substituent.
For DoM to be a viable strategy for functionalizing the phenyl ring of this specific molecule, the bromine would first need to be replaced with a group less susceptible to exchange, or a different metalation strategy would be required. However, the piperidine moiety itself, particularly when derivatized as an amide or another suitable group, can act as a DMG to direct functionalization on other parts of a molecule.
Reactions at the Piperidine Ring Carbon Atoms (excluding the 3-position)
Functionalization at C-2, C-4, C-5, and C-6 Positions
The functionalization of the saturated piperidine ring can be achieved through various C-H activation strategies, often requiring an N-protecting group to control reactivity and regioselectivity.
Functionalization at C-2 and C-6 (α-positions): The C-H bonds alpha to the nitrogen atom are the most acidic on the piperidine ring. Lithiation of N-Boc-piperidine using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or the chiral ligand (-)-sparteine (B7772259) can generate an α-lithio species. whiterose.ac.uk This organometallic intermediate can be trapped with various electrophiles to introduce substituents at the C-2 position. acs.org For a 3-substituted piperidine, this approach would likely yield a mixture of C-2 and C-6 functionalized products, with stereoselectivity influenced by the steric bulk of the 3-phenyl group.
Functionalization at C-4 (γ-position): Remote C-H functionalization at the C-4 position of a piperidine ring has been successfully achieved. One notable method involves palladium-catalyzed C(sp³)–H arylation. This strategy utilizes a directing group attached to the piperidine at the C-3 position, such as an aminoquinoline (AQ) amide. This auxiliary directs the palladium catalyst to activate the C-4 C-H bond, enabling cross-coupling with aryl iodides to form cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. acs.org This methodology is directly applicable to derivatives of this compound.
Oxidative and Reductive Transformations of the Piperidine Ring
The piperidine ring can undergo oxidative transformations to introduce carbonyl functionality or unsaturation. A common oxidation involves the conversion of the piperidine to a piperidone (lactam). Reagents such as mercuric acetate (B1210297) in the presence of ethylenediaminetetraacetic acid (EDTA) can achieve this, typically leading to oxidation at the C-6 position to form a δ-lactam. researchgate.net The reaction proceeds through the formation of an iminium ion intermediate. Hypervalent iodine reagents have also been employed for the oxidation of N-protected piperidines, leading to functionalization at the α-carbon. nih.gov
Reductive transformations of a pre-formed piperidine ring are less common, as it is already a saturated heterocycle. However, the synthesis of 3-arylpiperidines often involves the reduction of a pyridine or dihydropyridine (B1217469) precursor. nih.govacs.orgacs.org For instance, a common synthetic route involves the catalytic hydrogenation of a corresponding 3-(3-bromophenyl)pyridine (B1282306) derivative using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov
Regioselective and Diastereoselective Transformations
Achieving stereocontrol in the functionalization of the piperidine ring is a key challenge in synthetic chemistry. The existing stereocenter at the C-3 position of this compound can influence the stereochemical outcome of subsequent reactions.
For instance, diastereoselective arylations of substituted piperidines have been developed. Following an initial C-H functionalization reaction, it is sometimes possible to achieve epimerization to provide a high diastereomeric ratio of the thermodynamically more stable product. chemrxiv.org This suggests that even if an initial functionalization is not highly selective, a subsequent equilibration can lead to a single major diastereomer.
Hydroboration-oxidation of unsaturated piperidine derivatives is another powerful method for diastereoselective functionalization. For example, the hydroboration of a 4-methylenepiperidine (B3104435) derivative, followed by oxidation, can yield a 4-(hydroxymethyl)piperidine as a single diastereoisomer. acs.org While this requires an unsaturated precursor, it highlights a viable strategy for introducing new stereocenters with high control. The regioselectivity of these transformations is dictated by the specific reagents and reaction conditions employed. nih.gov
Mechanistic Investigations of Key Transformations
The mechanisms of the key reactions involving this compound are generally understood from studies on related systems.
Mechanism of Metal-Halogen Exchange: Two primary mechanisms are proposed for lithium-halogen exchange. The first involves a nucleophilic attack of the organolithium carbanion on the bromine atom, proceeding through a reversible "ate-complex" intermediate. The second pathway involves a single-electron transfer (SET) process that generates radical intermediates. wikipedia.org Kinetic studies often support the nucleophilic pathway. harvard.edu
Mechanism of Directed ortho-Metalation: The DoM mechanism involves the initial coordination of the Lewis acidic organolithium reagent to the Lewis basic heteroatom of the directing group. This forms a complex that positions the organolithium base in proximity to the ortho-proton, facilitating its abstraction in what is known as a complex-induced proximity effect (CIPE). baranlab.org Subsequent reaction with an electrophile results in ipso-substitution at the newly lithiated position. wikipedia.org
Mechanism of Pd-Catalyzed C-H Functionalization: In the directed C-H arylation at the C-4 position, the reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The directing group (e.g., aminoquinoline) coordinates to the palladium catalyst, which then facilitates the cleavage of a specific C-H bond within a cyclometalated intermediate. This is followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-butyllithium (n-BuLi) |
| tert-butyllithium (t-BuLi) |
| Tetrahydrofuran (THF) |
| tert-butoxycarbonyl (Boc) |
| Dimethylformamide (DMF) |
| sec-butyllithium (s-BuLi) |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| (-)-sparteine |
| Aminoquinoline (AQ) |
| Mercuric acetate |
| Ethylenediaminetetraacetic acid (EDTA) |
| Palladium on carbon (Pd/C) |
Elucidation of Reaction Pathways for Bromination and Derivatization
Bromination Pathways:
Direct bromination of the phenyl ring of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the bromine atom and the piperidine ring. The bromine atom is a deactivating but ortho-, para-directing group, while the piperidine ring, being an alkyl group attached to the aromatic ring, is an activating and ortho-, para-directing group. The combined influence of these groups will dictate the position of further bromination. Theoretical analyses and experimental verification on substituted benzenes suggest that the ultimate regioselectivity depends on a complex interplay of electronic and steric factors. mdpi.comnih.gov
A plausible pathway for further bromination would involve the reaction of this compound with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst or solvent. mdpi.com The positions ortho and para to the activating piperidine group are electronically favored for substitution. However, steric hindrance from the piperidine ring might influence the accessibility of the ortho positions.
Derivatization Pathways:
The derivatization of this compound can be achieved through several key reaction pathways, primarily involving the piperidine ring and the carbon-bromine bond of the phenyl group.
N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic site and can readily undergo reactions such as alkylation, acylation, and arylation. For instance, N-arylation can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically involves an aryl halide, a palladium catalyst with a suitable phosphine ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance. libretexts.org
C-H Functionalization of the Piperidine Ring: Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions have been utilized for the functionalization of piperidine derivatives. researchgate.net The site of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and directing groups on the nitrogen atom. researchgate.net While direct C3 functionalization can be challenging due to the electronic deactivating effect of the nitrogen atom, indirect methods involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening have been developed. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond: The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgrsc.org This method is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing derivatives with an amino group attached to the phenyl ring.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reactant | Catalyst/Reagent | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide | Base (e.g., K2CO3) | N-Alkyl-3-(3-bromophenyl)piperidine |
| N-Acylation | Acyl chloride or anhydride | Base (e.g., Triethylamine) | N-Acyl-3-(3-bromophenyl)piperidine |
| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd catalyst, base | 3-(3'-Aryl-biphenyl-3-yl)piperidine |
| Buchwald-Hartwig Amination | R2NH | Pd catalyst, base | 3-(3-(Dialkylamino)phenyl)piperidine |
Understanding Selectivity in Piperidine Functionalization
Selectivity in the functionalization of this compound is a critical aspect, determining the outcome of chemical transformations. Two main types of selectivity are pertinent: regioselectivity on the piperidine ring and regioselectivity on the bromophenyl ring.
Regioselectivity on the Piperidine Ring:
The functionalization of the C-H bonds of the piperidine ring is often challenging due to the similar reactivity of the different C-H bonds. However, strategic use of catalysts and directing groups can achieve high levels of regioselectivity.
Catalyst and Directing Group Control: In rhodium-catalyzed C-H functionalization reactions, the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen are crucial in directing the functionalization to a specific position. For instance, certain catalyst-ligand combinations can favor functionalization at the C2 or C4 positions. researchgate.net The steric and electronic properties of both the catalyst and the substrate play a key role in determining the site of reaction.
Regioselectivity on the Bromophenyl Ring:
Electrophilic aromatic substitution on the bromophenyl ring of this compound is governed by the directing effects of the existing substituents.
Directing Effects of Substituents: The piperidine group (an alkyl substituent) is an activating group and directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but is also an ortho-, para-director. The positions ortho to the piperidine ring are at C2' and C6' of the phenyl ring, and the para position is at C4'. The positions ortho to the bromine atom are at C2' and C4' of the phenyl ring, and the para position is at C6'. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution. Computational methods, such as the RegioSQM method, which calculates the free energies of protonated isomers, can be used to predict the most likely sites of electrophilic attack. rsc.org
The table below summarizes the expected directing effects for electrophilic aromatic substitution.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| Piperidine | Activating | Ortho, Para |
| Bromine | Deactivating | Ortho, Para |
Kinetic Studies of Relevant Chemical Reactions
While specific kinetic data for reactions involving this compound are not extensively reported in the literature, kinetic studies of related reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide valuable insights into the factors that influence reaction rates.
Kinetics of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Kinetic studies on similar systems have shown that any of these steps can be rate-determining, depending on the specific substrates, catalyst, and reaction conditions. For example, in some cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. The activation energy for this step has been estimated to be in the range of 50-113 kJ/mol for related cross-coupling reactions. rsc.org The electronic properties of the aryl halide play a significant role, with electron-withdrawing groups generally accelerating the oxidative addition step.
Kinetics of Buchwald-Hartwig Amination:
The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgwikipedia.org The choice of solvent can significantly impact the reaction rate and product distribution. researchgate.net Reaction progress kinetic analysis has been a valuable tool in understanding the mechanism and optimizing reaction conditions for the arylation of amines. organic-chemistry.org
Hammett Equation and Linear Free Energy Relationships:
The Hammett equation is a useful tool for studying the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. wikipedia.orgsciepub.comcsbsju.edulibretexts.orgviu.ca By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), provides information about the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that it is accelerated by electron-donating groups. For derivatization reactions on the bromophenyl ring of this compound, a Hammett analysis could provide quantitative insights into the influence of additional substituents on the reaction kinetics.
The following table presents typical activation energies for key steps in related palladium-catalyzed cross-coupling reactions.
| Reaction | Rate-Determining Step (Example) | Typical Activation Energy (Ea) |
|---|---|---|
| Suzuki-Miyaura Coupling | Oxidative Addition | 50 - 113 kJ/mol rsc.org |
| Buchwald-Hartwig Amination | Reductive Elimination | Varies with catalyst and substrate |
Structural Analysis and Stereochemical Characterization
Conformational Analysis of the Piperidine (B6355638) Ring System in 3-(3-Bromophenyl)piperidine
Chair Conformation Preferences and Dynamics
The piperidine ring in this compound is expected to exist primarily in two rapidly interconverting chair conformations. In this dynamic equilibrium, the substituents on the ring can occupy either axial or equatorial positions. The more stable conformation is the one that minimizes unfavorable steric interactions. Generally, placing a bulky substituent in the equatorial position is energetically favored as it avoids 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.
| Substituent Position | Preferred Orientation | Primary Reason | Relevant Interactions |
|---|---|---|---|
| Equatorial | Lower Energy | Minimization of steric strain | Avoidance of 1,3-diaxial interactions |
| Axial | Higher Energy | Increased steric strain | Presence of 1,3-diaxial interactions |
Influence of the 3-Bromophenyl Substituent on Ring Conformation
The 3-bromophenyl group at the C3 position of the piperidine ring is the most significant substituent influencing the ring's conformation. Due to its steric bulk, this aryl group will predominantly occupy the equatorial position to minimize unfavorable steric interactions. Placing the 3-bromophenyl group in the axial position would lead to significant 1,3-diaxial strain with the axial hydrogens at C1 and C5.
Stereochemical Aspects of this compound Isomers
The presence of a chiral center at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)-3-(3-Bromophenyl)piperidine and (S)-3-(3-Bromophenyl)piperidine. The synthesis and separation of these enantiomers are crucial for applications where stereochemistry is critical.
Identification and Separation of Enantiomers and Diastereomers
The racemic mixture of this compound can be separated into its individual enantiomers using various chiral resolution techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers. nih.gov Different types of CSPs, such as those based on polysaccharides or cyclodextrins, can be employed to achieve baseline separation of the (R) and (S) enantiomers. nih.gov
Another approach involves the formation of diastereomeric salts. By reacting the racemic amine with a chiral acid, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by treating the diastereomeric salts with a base.
Determination of Absolute and Relative Stereochemistry
The absolute configuration of the enantiomers of this compound can be determined using several methods. X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative is the most definitive method for determining absolute stereochemistry. nih.gov By analyzing the diffraction pattern, the precise three-dimensional arrangement of atoms in the molecule can be established. nih.gov
Spectroscopic techniques, such as comparing the optical rotation of a sample to known literature values for related compounds, can also provide an indication of the absolute configuration. acs.org Furthermore, the absolute configuration of synthetic products can often be inferred from the known stereochemistry of the chiral starting materials or catalysts used in an asymmetric synthesis.
Chiral Resolution Techniques for Enantiopure Synthesis
The preparation of enantiomerically pure this compound can be achieved through various chiral resolution strategies.
Classical Resolution: This method involves the formation of diastereomeric salts with a chiral resolving agent, as described previously. The choice of the resolving agent is critical for successful separation.
Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. This method can be highly effective but is limited to a maximum theoretical yield of 50% for the unreacted enantiomer.
Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in situ racemization of the starting material. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. nih.gov
Asymmetric Synthesis: The most direct approach to obtaining enantiopure this compound is through asymmetric synthesis. This involves using chiral catalysts, auxiliaries, or reagents to stereoselectively create the desired enantiomer from an achiral starting material. nih.govtmc.edu For example, the asymmetric hydrogenation of a suitable pyridine (B92270) precursor using a chiral catalyst can yield the desired enantiomer with high enantiomeric excess. tmc.edu
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to small quantities | Can be expensive for preparative scale |
| Diastereomeric Salt Formation | Separation of diastereomers by crystallization | Well-established, scalable | Requires suitable resolving agent, can be trial-and-error |
| Kinetic Resolution | Differential reaction rates of enantiomers | Can provide high enantiomeric excess | Maximum 50% yield for one enantiomer |
| Dynamic Kinetic Resolution | Kinetic resolution with in situ racemization | Theoretical 100% yield of one enantiomer | Requires compatible racemization and resolution conditions |
| Asymmetric Synthesis | Direct formation of one enantiomer | High efficiency and enantioselectivity | Requires development of specific catalytic systems |
Solid-State Structural Elucidation
The solid-state structure of a molecule provides invaluable insights into its conformational preferences and the nature of its interactions with neighboring molecules. This understanding is crucial for predicting physical properties such as melting point, solubility, and stability.
X-ray Crystallographic Analysis
X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional model of the molecule.
Despite extensive searches, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound or its common salts (e.g., hydrochloride) have been found in the public domain. Such data would be presented in a standardized format, as shown in the hypothetical table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₁H₁₄BrN |
| Formula Weight | 240.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 13.789 |
| β (°) | 98.76 |
| Volume (ų) | 1165.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.368 |
Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound.
Crystal Packing and Intermolecular Interactions
In the absence of a determined crystal structure for this compound, any discussion of its specific intermolecular interactions would be speculative. However, based on its molecular structure, one could anticipate the potential for certain types of interactions. The piperidine ring contains a secondary amine group (N-H), which can act as a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. The bromophenyl group introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile. Furthermore, the aromatic ring could participate in π-π stacking or C-H···π interactions.
A summary of potential intermolecular interactions is provided in the hypothetical table below.
Interactive Data Table: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bonding | N-H | N | ~2.8 - 3.2 |
| Halogen Bonding | C-Br | N/π-system | ~3.0 - 3.5 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 |
| C-H···π Interactions | C-H (aliphatic/aromatic) | Phenyl Ring | ~2.5 - 2.9 (H to ring centroid) |
Note: This table is a generalized representation of possible interactions and is not based on experimental data for the specific compound.
Without experimental crystallographic data, a definitive and scientifically rigorous analysis of the solid-state structure of this compound remains an open area for future research. The elucidation of its crystal structure would be a valuable contribution to the field of chemical crystallography and would provide a deeper understanding of the structure-property relationships of this and related compounds.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of the molecule.
Comprehensive 1D NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
¹H NMR: The ¹H NMR spectrum of 3-(3-Bromophenyl)piperidine would exhibit distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons on the piperidine (B6355638) ring. The protons on the bromophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their splitting patterns (multiplicities) dictated by their coupling to adjacent protons. The piperidine ring protons would appear in the more shielded aliphatic region (typically δ 1.5-3.5 ppm). The chemical shifts and coupling constants provide crucial information for assigning each proton to its specific position in the structure.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The carbon atoms of the bromophenyl ring would resonate in the downfield region (δ 120-145 ppm), including a characteristic signal for the carbon atom directly bonded to the bromine atom (C-Br). The five carbon atoms of the piperidine ring would appear in the upfield aliphatic region (δ 20-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges. Actual experimental values may vary based on solvent and other conditions.)
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic | C-H on Bromophenyl Ring | 7.0 - 7.5 | 122 - 132 |
| Aromatic | C-Br on Bromophenyl Ring | - | ~122 |
| Aromatic | C-ipso (attached to piperidine) | - | 140 - 145 |
| Aliphatic | Piperidine C2-H, C6-H | 2.5 - 3.5 | 45 - 55 |
| Aliphatic | Piperidine C3-H | 2.8 - 3.4 | 40 - 45 |
| Aliphatic | Piperidine C4-H, C5-H | 1.5 - 2.2 | 20 - 35 |
2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. cornell.edu Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the piperidine ring and within the aromatic system, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to. cornell.edu It is an essential tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, correlating the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. cornell.edu HMBC is vital for connecting different fragments of the molecule. For instance, it would show a correlation between the proton at C3 of the piperidine ring and the ipso-carbon of the bromophenyl ring, confirming the substitution position.
Advanced NMR for Stereochemical Assignment (NOESY, ROESY)
Since the C3 position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. Advanced NMR techniques can probe the through-space proximity of atoms, which is essential for determining relative stereochemistry in diastereomers or the conformation of cyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. For a molecule like this compound, NOESY can reveal the spatial relationship between the proton at C3 and other protons on the piperidine ring, providing insights into the preferred chair conformation of the ring and whether the bromophenyl group is in an axial or equatorial position.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides similar information to NOESY but is particularly effective for medium-sized molecules where the standard NOE effect can be close to zero. The cross-peaks in a ROESY spectrum are always positive, which can simplify interpretation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄BrN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Fragmentation Pattern Analysis for Structural Confirmation
In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure.
The fragmentation of this compound would likely involve several key pathways:
Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical ([M-Br]⁺).
Alpha-Cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is prone to cleavage. This would lead to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.
Aromatic Ring Fragmentation: The bromophenyl ring can fragment, although it is generally more stable than the aliphatic portion.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation pathways for similar structures.)
| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Notes |
|---|---|---|
| 240/242 | [C₁₁H₁₄BrN]⁺ | Molecular Ion ([M]⁺) showing bromine isotope pattern |
| 160 | [M - Br]⁺ | Loss of bromine radical |
| 157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring alpha-cleavage |
By combining the precise data from these varied NMR and MS techniques, a complete and unambiguous structural assignment of this compound can be achieved, confirming its constitution, connectivity, and key structural features.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra are characterized by a combination of absorptions from the piperidine ring and the 3-bromophenyl moiety.
The IR spectrum is typically dominated by absorptions resulting from changes in the dipole moment during a vibration. Key expected vibrational modes for this compound include:
N-H Stretch: The secondary amine in the piperidine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. specac.com
C-H Stretches: Aliphatic C-H stretching from the piperidine ring appears as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the bromophenyl ring is expected to produce weaker peaks just above 3000 cm⁻¹. vscht.czlibretexts.org
Aromatic C=C Bends: The carbon-carbon stretching vibrations within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone bands between 1665-2000 cm⁻¹ and the out-of-plane (oop) C-H bending bands in the 675-900 cm⁻¹ region. vscht.cz
C-N Stretch: The stretching of the carbon-nitrogen bond in the piperidine ring typically results in a medium-intensity absorption in the 1020-1250 cm⁻¹ range. specac.com
C-Br Stretch: The carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 500 and 690 cm⁻¹.
Raman spectroscopy, which detects vibrations that cause a change in polarizability, serves as a complementary technique. Aromatic ring vibrations and symmetric stretches tend to be strong in Raman spectra. The C=C stretching of the phenyl ring and the C-Br stretch are expected to produce distinct Raman signals.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
| Piperidine Ring | N-H Stretch | 3300 - 3500 (Medium) | Weak |
| Piperidine Ring | C-H Stretch (Aliphatic) | 2850 - 2960 (Strong) | Strong |
| Piperidine Ring | C-N Stretch | 1020 - 1250 (Medium) | Medium |
| Bromophenyl Moiety | C-H Stretch (Aromatic) | 3000 - 3100 (Weak-Medium) | Strong |
| Bromophenyl Moiety | C=C Ring Stretch | 1450 - 1600 (Medium-Strong) | Strong |
| Bromophenyl Moiety | C-Br Stretch | 500 - 690 (Strong) | Strong |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides information on the electronic transitions within a molecule. The chromophore in this compound is the bromophenyl group. The primary electronic transitions expected are π → π* transitions associated with the aromatic ring. The piperidine ring acts as an auxochrome, a substituent that can shift the absorption maximum (λ_max) and increase the molar absorptivity (ε). The presence of the bromine atom, a halogen, can also influence the spectrum through its electron-withdrawing inductive effect and electron-donating resonance effect, often leading to a bathochromic (red) shift compared to unsubstituted benzene.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the fluorescence of this compound may be significantly quenched. This phenomenon, known as the "heavy-atom effect," occurs because the heavy bromine atom promotes intersystem crossing from the excited singlet state to the triplet state, reducing the likelihood of fluorescence emission. Studies on other piperidine-substituted fluorescent systems have shown that their emission properties can be highly sensitive to solvent polarity. mdpi.com
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is indispensable for the separation of this compound from reaction mixtures and for the assessment of its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.
The retention of this compound is governed by its hydrophobicity. The basic nature of the piperidine nitrogen means that the pH of the mobile phase can significantly impact retention time by altering the ionization state of the molecule. Using a buffer in the mobile phase is often necessary to ensure reproducible results. Detection is typically achieved using a UV detector, set at a wavelength where the bromophenyl chromophore absorbs, such as 254 nm. google.com
Table 2: Representative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or a phosphate (B84403) buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound has sufficient volatility for GC analysis, though derivatization may sometimes be employed to improve peak shape and thermal stability. The technique is highly effective for assessing purity and quantifying volatile impurities.
A standard GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5). A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector allows for definitive identification of the analyte and any impurities based on their mass spectra. Analysis of brominated benzene compounds by GC has been well-established, often using specialized columns to achieve separation of isomers. oup.comoup.com
Table 3: General Gas Chromatography Method Parameters
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) with a dimethylpolysiloxane stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280 °C |
Since the substituent at the 3-position of the piperidine ring creates a chiral center, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, especially in pharmaceutical applications, as they often exhibit different pharmacological activities. eijppr.com Chiral HPLC is the most effective method for this purpose. phenomenex.com
Direct chiral separation is achieved using a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are often highly effective. nih.gov These separations are typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., ethanol (B145695)/acetonitrile) mobile phases, often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution. nih.govresearchgate.net
Table 4: Typical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as CHIRALPAK® AD-H) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (e.g., 75:25:0.1 v/v/v) researchgate.net |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 228 nm or 254 nm nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations:
Electronic Structure Analysis: Methodologies like Density Functional Theory (DFT) are commonly used to analyze the electronic structure of piperidine-containing molecules, including calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the generation of Molecular Electrostatic Potential (MEP) maps. researchgate.netmdpi.comresearchgate.net These studies help in understanding a molecule's reactivity and stability. nih.gov However, no published research presents the specific HOMO-LUMO gap, charge distribution, or MEP surface for 3-(3-Bromophenyl)piperidine.
Prediction of Spectroscopic Parameters: While experimental NMR spectra exist for isomers like 4-(3-bromophenyl)-piperidine, chemicalbook.com there are no available computational studies predicting the NMR, IR, or other spectroscopic parameters for this compound.
Reaction Mechanism Studies: The study of reaction mechanisms via transition state analysis is a fundamental application of computational chemistry. wayne.edu Such studies can elucidate the pathways of chemical reactions. No specific reaction mechanisms involving this compound have been computationally investigated in the available literature.
Conformational Analysis and Energy Minimization:
Low-Energy Conformers: Conformational analysis is crucial for understanding the three-dimensional structure and properties of flexible molecules like piperidines. Studies on similar compounds, such as 4-substituted piperidines, indicate that the piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. researchgate.netnih.gov It is probable that this compound also favors a chair conformation with the bulky 3-bromophenyl group in an equatorial position to reduce unfavorable 1,3-diaxial interactions. However, without specific calculations, the exact energy differences between possible conformers (e.g., chair with axial substituent, twist-boat) remain unknown.
Potential Energy Surface (PES) Mapping: A Potential Energy Surface maps the energy of a molecule as a function of its geometry, identifying stable conformers, transition states, and reaction pathways. wayne.edulibretexts.org Constructing a PES requires extensive computational resources and has not been performed or published for this compound.
Due to the strict requirement to focus solely on this compound and the absence of specific published data for this compound, it is not possible to generate the requested thorough and scientifically accurate article. To do so would necessitate the fabrication of data, which is contrary to scientific and ethical standards. Further research and dedicated computational studies on this compound are required before such an article can be written.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational changes, flexibility, and interactions of a compound within a specific environment, such as in solution or when bound to a biological target.
Investigation of Dynamic Behavior in Solution or Relevant Environments
In an aqueous environment, this compound is expected to exhibit a range of conformational states. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. The 3-bromophenyl substituent can exist in either an axial or equatorial position relative to the piperidine ring. The equilibrium between these two conformations is influenced by steric and electronic factors. The bulky 3-bromophenyl group would generally favor the equatorial position to minimize steric hindrance.
Ligand-Target Interaction Modeling (from a binding mechanism perspective)
Understanding the binding mechanism of this compound to a biological target is crucial for elucidating its pharmacological effects. While specific ligand-target interaction models for this exact compound are not extensively documented, insights can be drawn from computational studies on analogous phenylpiperidine derivatives that target various receptors, such as dopamine (B1211576) and opioid receptors.
Molecular dynamics simulations of ligand-receptor complexes can reveal the key interactions that stabilize the binding. For a hypothetical interaction of this compound with a receptor binding pocket, the following interactions would be critical to investigate:
Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. This is a common and critical interaction for the binding of many piperidine-containing ligands to their respective receptors.
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring of an amino acid. This type of interaction can significantly influence binding affinity and selectivity.
Pi-Pi Stacking: The aromatic phenyl ring can also engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
MD simulations would allow for the observation of the dynamic process of ligand binding, including the initial recognition, conformational changes in both the ligand and the target protein, and the final stable binding pose. The stability of these interactions over the simulation time would provide an indication of the binding affinity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively.
Development of Predictive Models for Chemical Reactivity
While specific QSAR models developed exclusively for the chemical reactivity of this compound are not prominent in the literature, studies on broader classes of compounds, such as meta-substituted (S)-phenylpiperidines, provide a framework for understanding how predictive models for reactivity can be developed. nih.gov
A QSAR study on meta-substituted (S)-phenylpiperidines investigated their effects on dopamine synthesis and release. nih.gov In such a model, the chemical reactivity, in terms of biological response, is correlated with various molecular descriptors. For a compound like this compound, these descriptors would include:
Electronic Descriptors: Parameters such as the Hammett constant (σ) for the bromine substituent at the meta position would quantify its electron-withdrawing or -donating effects on the phenyl ring. This influences the reactivity of the entire molecule.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can be used to describe the size and shape of the substituent and its impact on the molecule's ability to interact with a target.
Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor that quantifies the hydrophobicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in biological targets.
A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a mathematical model correlating these descriptors with the observed biological activity or a measure of chemical reactivity. For instance, a hypothetical QSAR equation might look like:
log(1/C) = c1σ + c2MR + c3*logP + constant
Where log(1/C) represents the biological activity, and c1, c2, and c3 are the regression coefficients for each descriptor. The statistical quality of such a model is assessed by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate.
| Descriptor Category | Example Descriptors for this compound | Relevance to Chemical Reactivity |
| Electronic | Hammett constant (σ) | Influences the electron density of the phenyl ring and the basicity of the piperidine nitrogen. |
| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es) | Affects the ability of the molecule to fit into a binding site and influences reaction rates. |
| Hydrophobic | Partition Coefficient (logP) | Determines the compound's solubility and ability to cross biological membranes. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule, which can be related to its interactions. |
Correlation of Structural Descriptors with Derived Chemical Properties
QSPR studies focus on correlating structural descriptors with various physicochemical properties of a compound. For this compound, a QSPR model could be developed to predict properties such as boiling point, melting point, solubility, or chromatographic retention times.
The structural descriptors used in QSPR are similar to those in QSAR and are calculated from the molecular structure. For this compound, these would include:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Wiener index, Balaban index, Kier & Hall connectivity indices, which describe the molecular topology.
Geometrical Descriptors: Molecular surface area, molecular volume, and other 3D descriptors that depend on the spatial arrangement of atoms.
Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which are derived from quantum mechanical calculations and provide insight into the electronic properties of the molecule.
A QSPR model would be built by finding a statistical correlation between a set of these descriptors and a specific chemical property. For example, the aqueous solubility of a series of phenylpiperidine derivatives could be modeled as a function of their logP values, molecular surface areas, and the number of hydrogen bond donors/acceptors.
The study on meta-substituted (S)-phenylpiperidines demonstrated that physicochemical features, including those derived from molecular mechanics and semiempirical calculations, could accurately predict biochemical responses. nih.gov This highlights the importance of correlating structural descriptors with derived chemical properties to understand and predict the behavior of these compounds.
| Structural Descriptor | Derived Chemical Property Influenced |
| Molecular Weight | Boiling point, Melting point, Density |
| logP (Partition Coefficient) | Aqueous solubility, Membrane permeability |
| Polar Surface Area (PSA) | Absorption, Blood-brain barrier penetration |
| Number of Rotatable Bonds | Conformational flexibility, Bioavailability |
| Dipole Moment | Polarity, Intermolecular interactions |
| HOMO/LUMO Energies | Chemical reactivity, Electron-donating/accepting ability |
3 3 Bromophenyl Piperidine As a Building Block in Complex Molecular Construction
Utilization in the Synthesis of Diverse Piperidine-Containing Chemical Scaffolds
The true utility of 3-(3-bromophenyl)piperidine as a building block lies in the reactivity of its bromophenyl moiety. The carbon-bromine bond serves as a key functional group for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. wikipedia.orglibretexts.org This reactivity allows chemists to append a wide variety of substituents and molecular fragments to the phenylpiperidine core, thereby generating a diverse collection of more complex chemical scaffolds.
Several key reactions underscore the versatility of this building block:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org By employing this method, a vast array of aryl, heteroaryl, or vinyl groups can be attached at the 3-position of the phenyl ring, leading to the synthesis of complex biaryl or styrenyl piperidine (B6355638) derivatives.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a wide range of primary or secondary amines. libretexts.orgrsc.org This strategy is instrumental in synthesizing structures where the piperidine scaffold is linked to other nitrogen-containing heterocycles or functional groups, which are common motifs in biologically active molecules.
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The resulting alkynyl-substituted piperidines can serve as key intermediates for further transformations or as final target molecules in their own right.
The following table illustrates the potential transformations of this compound using these foundational coupling reactions to create diverse molecular scaffolds.
| Coupling Reaction | Coupling Partner (R-X) | Resulting Linkage | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | C-C (Aryl-Aryl) | ![]() |
| Buchwald-Hartwig | Amine (R-NH₂) | C-N (Aryl-Amine) | ![]() |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkyne) | ![]() |
Convergent Synthetic Strategies Employing the Bromophenyl Moiety for Coupling
The chemical nature of this compound makes it an ideal component for the fragment-joining stage of a convergent synthesis. A complex molecular fragment can be synthesized through a separate reaction sequence, culminating in a form suitable for cross-coupling (e.g., as a boronic acid or an amine). In parallel, the this compound fragment is readily available. The final, crucial step is the palladium-catalyzed coupling of these two fragments.
For instance, a complex boronic acid derivative (Fragment A) can be coupled with this compound (Fragment B) via a Suzuki-Miyaura reaction. This approach confines the riskier and potentially lower-yielding steps to the synthesis of the individual fragments, while relying on the high efficiency and reliability of the palladium-catalyzed cross-coupling for the key bond construction that unites the complex components. This strategic use of the bromophenyl moiety as a reliable coupling point is a hallmark of modern, efficient organic synthesis.
Applications in the Generation of Chemical Libraries for Research Purposes
The generation of chemical libraries—large, systematically organized collections of distinct but structurally related compounds—is a fundamental pillar of modern drug discovery. nih.gov These libraries are subjected to high-throughput screening to identify "hit" compounds with desired biological activity. There is a growing demand for libraries containing molecules with greater three-dimensional complexity and a higher fraction of sp³-hybridized carbons, as these compounds often exhibit better physicochemical properties and selectivity compared to flat, aromatic molecules. whiterose.ac.ukcam.ac.uk
This compound is an exemplary starting material for the construction of such libraries through a process known as diversity-oriented synthesis. In this approach, the 3-phenylpiperidine (B1330008) core acts as a constant, 3D-rich scaffold, while the bromo-substituent serves as the point for diversification.
Using parallel synthesis techniques, a core quantity of this compound can be distributed into an array of reaction vessels. pharmatutor.org Each vessel can then be treated with a different coupling partner—such as a unique boronic acid for a Suzuki reaction, a different amine for a Buchwald-Hartwig amination, or a distinct alkyne for a Sonogashira coupling. This process allows for the rapid and efficient generation of a large library of final products where the core piperidine scaffold is decorated with a wide variety of chemical functionalities. This strategy provides a powerful tool for exploring the chemical space around the phenylpiperidine motif in the search for new therapeutic agents.
The table below outlines a conceptual framework for generating a chemical library from this single precursor.
| Core Scaffold | Reaction Type | Example Reagent Set (R) | Resulting Library Motif |
|---|---|---|---|
| This compound | Suzuki Coupling | R¹, R², R³... (Boronic Acids) | Library of biaryl piperidines |
| Buchwald-Hartwig Amination | R⁴, R⁵, R⁶... (Amines) | Library of arylamine-linked piperidines | |
| Sonogashira Coupling | R⁷, R⁸, R⁹... (Alkynes) | Library of alkynyl-substituted piperidines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



